molecular formula C12H13F3N2O4 B3823159 N-[2-nitro-4-(trifluoromethyl)phenyl]valine

N-[2-nitro-4-(trifluoromethyl)phenyl]valine

Cat. No.: B3823159
M. Wt: 306.24 g/mol
InChI Key: YKANMRVNHVYATD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such a compound would likely involve a valine backbone, with the 2-nitro-4-(trifluoromethyl)phenyl group attached. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and reactivity .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-nitro-4-(trifluoromethyl)phenyl]valine is its ability to selectively label specific amino acids in peptides and proteins. This allows researchers to study the effects of specific amino acid substitutions on protein function. Additionally, this compound is a relatively small molecule that can be easily incorporated into peptides and proteins without significantly altering their properties.
One limitation of this compound is its potential toxicity. This compound has not been extensively studied for its toxicity, so caution should be taken when using it in experiments. Additionally, this compound can be expensive to synthesize, which may limit its use in some labs.

Future Directions

There are several future directions for the use of N-[2-nitro-4-(trifluoromethyl)phenyl]valine in scientific research. One potential application is in the study of protein folding and misfolding. This compound can be used as a fluorescent probe to monitor changes in protein conformation, which could provide insights into the mechanisms of protein folding and misfolding.
Another future direction is in the study of protein-protein interactions in living cells. This compound can be incorporated into proteins using genetic code expansion techniques, which would allow researchers to study protein-protein interactions in real-time in living cells.
Finally, this compound could be used as a tool for developing new drugs. By studying the effects of this compound on protein function, researchers could identify potential drug targets and develop new drugs that target specific proteins.
Conclusion:
This compound is a synthetic amino acid that has unique properties that make it an attractive tool for studying various biological processes. Its ability to selectively label specific amino acids in peptides and proteins has made it a valuable tool for studying protein-protein interactions, protein-ligand interactions, and enzyme activity. While there are some limitations to its use, the future directions for this compound in scientific research are promising.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]valine has shown promise in various scientific research applications. It has been used as a tool for studying protein-protein interactions, protein-ligand interactions, and enzyme activity. This compound can be incorporated into peptides and proteins, allowing researchers to study the effects of specific amino acid substitutions on protein function. Additionally, this compound can be used as a fluorescent probe for monitoring protein conformational changes and protein-protein interactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKANMRVNHVYATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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